molecular formula C8H8KNO2 B3249685 Potassium 2-(5-methylpyridin-2-yl)acetate CAS No. 1956335-49-1

Potassium 2-(5-methylpyridin-2-yl)acetate

Cat. No.: B3249685
CAS No.: 1956335-49-1
M. Wt: 189.25 g/mol
InChI Key: QBNFKPSDFYQUIM-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(5-methylpyridin-2-yl)acetate can be synthesized through the neutralization of 2-(5-methylpyridin-2-yl)acetic acid with potassium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of the potassium salt .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .

Scientific Research Applications

Potassium 2-(5-methylpyridin-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 2-(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-(5-methylpyridin-2-yl)acetate is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

potassium;2-(5-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.K/c1-6-2-3-7(9-5-6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNFKPSDFYQUIM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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